molecular formula C18H14ClNO4 B2397847 Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate CAS No. 477498-91-2

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate

Cat. No. B2397847
M. Wt: 343.76
InChI Key: FCRYWOGSOUZJPJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are often used as key intermediates for subsequent transformations into functionalized derivatives of these acids .


Synthesis Analysis

Benzofuran-3-carboxylate esters can be synthesized by various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has been utilized in the synthesis of various novel compounds. For instance, it has been used in the facile and inexpensive synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via one-pot reactions (Gao, Liu, Jiang, & Li, 2011). Additionally, it has been employed in creating a range of structurally novel and intriguing 2,4-bis(benzofuran-2-yl)quinoline-3-carboxylic acids (Li, Xu, Li, Gao, & Chen, 2019).

Role in Experimental Models

This compound has also been significant in experimental models. For instance, chronic administration of related compounds to normolipemic rats showed potential in reducing serum cholesterol levels and inhibiting the activity of hepatic enzymes (Goldberg, Mellon, Witiak, & Feller, 1977).

Structural Manipulation and Polymerization Studies

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has played a role in the structural manipulation of compounds for studying properties like thermoreversible polymerization. Such studies involve synthesizing benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, demonstrating variable degrees of π-stacking and nanostructured macromolecular aggregates formation (Cappelli et al., 2007).

Antibacterial and Antifungal Activities

Some derivatives of Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate have been studied for their antibacterial and antifungal activities. For example, a series of benzofuran derivatives have been synthesized and tested for their potential in inhibiting HIV-1 and HIV-2 replication in cell culture (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

One-Pot Synthesis Techniques

Moreover, Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is instrumental in one-pot synthesis methods. An example is the synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates and corresponding acids through a one-pot reaction, providing efficient access to these compounds (Gao, Fu, Zhao, & Wang, 2017).

Synthesis of Phenolic Esters and Amides

This compound is also utilized in synthesizing phenolic esters and amides of quinoline-4-carboxylic acid, where it reacts with various substituted phenols and secondary amines. The synthesized compounds are evaluated for antioxidant and antibacterial activity, showing significant potential in these areas (Shankerrao, Bodke, & Mety, 2013).

properties

IUPAC Name

ethyl 3-[(4-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRYWOGSOUZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate

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